molecular formula C20H39ClN2 B033176 1-Hexadecyl-3-methylimidazolium chloride CAS No. 61546-01-8

1-Hexadecyl-3-methylimidazolium chloride

Cat. No. B033176
Key on ui cas rn: 61546-01-8
M. Wt: 343 g/mol
InChI Key: ZCPPLZJPPBIWRU-UHFFFAOYSA-M
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Patent
US07601772B2

Procedure details

The procedure of Example 1 was repeated with minor changes. 868 g of 1-chlorohexadecane and 570 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 95 to 100° C. After four hours the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times and toluene three times. After that, it was dried under vacuum for three days.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
570 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[CH3:18][N:19]1[CH:23]=[CH:22][N:21]=[CH:20]1>>[Cl-:1].[CH3:18][N+:19]1[CH:23]=[CH:22][N:21]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
868 g
Type
reactant
Smiles
ClCCCCCCCCCCCCCCCC
Name
Quantity
570 g
Type
reactant
Smiles
CN1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set from 95 to 100° C
WAIT
Type
WAIT
Details
The reaction was continued for three days
Duration
3 d
WASH
Type
WASH
Details
Then, the product was washed with ethyl acetate five times and toluene three times
CUSTOM
Type
CUSTOM
Details
After that, it was dried under vacuum for three days
Duration
3 d

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[Cl-].C[N+]1=CN(C=C1)CCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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